Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate
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Overview
Description
Ethyl 2-bromo-3-hydroxy-6-methyl-4-pyridinecarboxylate is a heterocyclic organic compound It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-3-hydroxy-6-methyl-4-pyridinecarboxylate typically involves the bromination of 3-hydroxy-6-methyl-4-pyridinecarboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often require a controlled temperature to ensure selective bromination at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-hydroxy-6-methyl-4-pyridinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: PCC or DMP in dichloromethane (DCM).
Reduction: LiAlH4 in dry ether.
Major Products
Substitution: Formation of 2-azido-3-hydroxy-6-methyl-4-pyridinecarboxylate.
Oxidation: Formation of 2-bromo-3-oxo-6-methyl-4-pyridinecarboxylate.
Reduction: Formation of 2-bromo-3-hydroxy-6-methyl-4-pyridinemethanol.
Scientific Research Applications
Ethyl 2-bromo-3-hydroxy-6-methyl-4-pyridinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-hydroxy-6-methyl-4-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-pyridinecarboxylate: Similar structure but lacks the hydroxyl group at the 3-position.
Ethyl 2-bromo-4-methyl-3-pyridinecarboxylate: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
Ethyl 2-bromo-3-hydroxy-6-methyl-4-pyridinecarboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring, which can significantly influence its reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 2-bromo-3-hydroxy-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)6-4-5(2)11-8(10)7(6)12/h4,12H,3H2,1-2H3 |
InChI Key |
DVKUPRSKEFKEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1)C)Br)O |
Origin of Product |
United States |
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